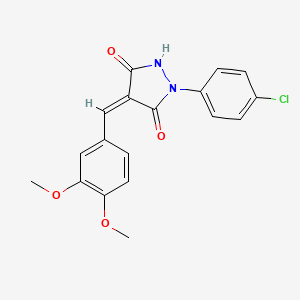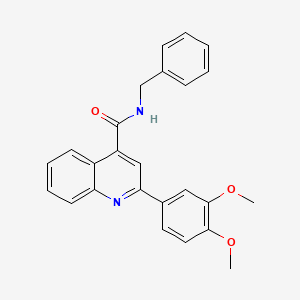
2-(2,4-dichlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide
Overview
Description
2-(2,4-dichlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide, commonly known as DCPTAQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCPTAQ is a synthetic compound that belongs to the family of quinolinecarboxamides. It has been extensively studied for its biological and pharmacological properties, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of DCPTAQ involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. DCPTAQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. DCPTAQ also inhibits the activity of protein kinases such as AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
DCPTAQ has been shown to have potent anti-cancer activity in vitro and in vivo. It has been shown to inhibit the growth and proliferation of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. DCPTAQ has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the process by which tumors acquire blood supply to support their growth.
Advantages and Limitations for Lab Experiments
One of the major advantages of DCPTAQ is its potent anti-cancer activity against a wide range of cancer cell lines. It has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. However, one of the major limitations of DCPTAQ is its poor solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several potential future directions for the research on DCPTAQ. One of the major areas of research is the development of new formulations that can improve its solubility and bioavailability. Another area of research is the identification of new targets and signaling pathways that are involved in the anti-cancer activity of DCPTAQ. Finally, the development of new derivatives and analogs of DCPTAQ with improved pharmacological properties is also an area of active research.
Scientific Research Applications
DCPTAQ has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is cancer treatment. DCPTAQ has been shown to have potent anti-cancer activity against a wide range of cancer cell lines. It works by inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and blocking angiogenesis. DCPTAQ has also been studied for its potential use as an antibacterial and antifungal agent.
properties
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3OS/c20-11-5-6-13(15(21)9-11)17-10-14(12-3-1-2-4-16(12)23-17)18(25)24-19-22-7-8-26-19/h1-6,9-10H,7-8H2,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMUQQDSMLRQDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxy-4-{[(phenylthio)acetyl]amino}phenyl)-2-phenoxyacetamide](/img/structure/B3555813.png)
![N-(2-{[2-(3,4-dimethoxyphenyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B3555816.png)
![N-(4-hydroxyphenyl)-4-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B3555820.png)
![methyl 4-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzoate](/img/structure/B3555832.png)

![3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B3555856.png)
![1,4-bis[3-(3,4-dimethoxyphenyl)acryloyl]-1,4-diazepane](/img/structure/B3555871.png)
![ethyl [5-bromo-4-(2,2-dicyanovinyl)-2-ethoxyphenoxy]acetate](/img/structure/B3555873.png)

![1-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B3555897.png)
![methyl 5-{[(4-chlorophenyl)amino]carbonyl}-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3555902.png)
![methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3555904.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3555910.png)
